3,4-dimethyl-N-propylaniline
CAS No.: 27285-21-8
Cat. No.: VC8095424
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27285-21-8 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 3,4-dimethyl-N-propylaniline |
| Standard InChI | InChI=1S/C11H17N/c1-4-7-12-11-6-5-9(2)10(3)8-11/h5-6,8,12H,4,7H2,1-3H3 |
| Standard InChI Key | IUUUZHVOTZWDBN-UHFFFAOYSA-N |
| SMILES | CCCNC1=CC(=C(C=C1)C)C |
| Canonical SMILES | CCCNC1=CC(=C(C=C1)C)C |
Introduction
3,4-Dimethyl-N-propylaniline is a synthetic organic compound classified under substituted anilines. It is characterized by the presence of two methyl groups at the 3rd and 4th positions on the benzene ring and a propyl group attached to the nitrogen atom. This compound is not naturally occurring and is synthesized for applications in scientific research, pharmacology, and chemical industries.
General Synthesis Pathway
The synthesis of 3,4-dimethyl-N-propylaniline typically involves alkylation reactions:
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Starting Material: 3,4-dimethylaniline.
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Reagent: Propyl halide (e.g., propyl bromide).
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Catalyst/Base: Sodium hydroxide or potassium carbonate.
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Reaction Conditions: Controlled temperatures to prevent side reactions and optimize yield.
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Purification Methods: Recrystallization or chromatography to isolate the desired product.
Reaction Equation
Where represents a halogen atom.
Research Applications
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Pharmacology: The compound serves as a ligand in studies of enzyme activity modulation due to its ability to interact with biological targets such as proteins.
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Chemical Synthesis: Used as an intermediate in synthesizing other substituted anilines or related compounds with potential biological activities.
Industrial Applications
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Utilized in analytical chemistry for studying reaction mechanisms involving substituted anilines.
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May serve as a precursor for dyes or other functional materials due to its aromatic amine structure.
Chemical Reactions
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Nucleophilic Substitution: The nitrogen's lone pair enables reactions with electrophiles.
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Oxidation/Reduction: The aromatic amine group can undergo oxidation to form nitroso or nitro derivatives.
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Coupling Reactions: Can participate in azo coupling, forming azo dyes.
Mechanism of Action
In reactions, the compound acts as a nucleophile due to the electron-donating nature of the methyl groups on the benzene ring, which enhances reactivity at the nitrogen site.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Differences |
|---|---|---|
| N-Propylaniline | Propyl group attached to aniline | Lacks methyl substitutions on the benzene ring |
| 3,5-Dimethylaniline | Methyl groups at positions 3 and 5 | Lacks the propyl group |
| 3,4-Dimethyl-N-ethyl-aniline | Ethyl group instead of propyl | Smaller alkyl substituent affects hydrophobicity |
The unique combination of methyl and propyl substituents in 3,4-dimethyl-N-propylaniline enhances its reactivity compared to these analogs.
NMR Spectroscopy
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Proton NMR (1^11H): Signals corresponding to aromatic protons, methyl groups, and aliphatic protons from the propyl chain.
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Carbon NMR (13^1313C): Peaks for aromatic carbons, methyl carbons, and aliphatic carbons.
IR Spectroscopy
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Characteristic peaks for:
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Aromatic C-H stretching (~3100 cm).
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N-H bending (~1600 cm).
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Mass Spectrometry
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Molecular ion peak confirms molecular weight (175 for base form; ~230 for hydrochloride).
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